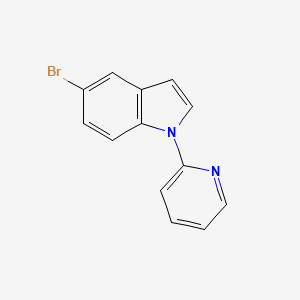
5-Bromo-1-(2-pyridyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(Pyridin-2-yl)-1H-indole is a heterocyclic compound that features both indole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(Pyridin-2-yl)-1H-indole typically involves the condensation of nicotinohydrazide with 5-bromo-1H-indole-3-carbaldehyde in an ethanol solution . This reaction is carried out under reflux conditions, which facilitates the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 5-Bromo-1-(Pyridin-2-yl)-1H-indole are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1-(Pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5-Bromo-1-(Pyridin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(Pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes or receptors that are critical for the survival and proliferation of cancer cells.
Pathways Involved: It may interfere with signaling pathways such as the FGFR (Fibroblast Growth Factor Receptor) pathway, which is known to play a role in various types of tumors.
Comparaison Avec Des Composés Similaires
5-Bromo-1-(Pyridin-2-yl)-1H-indole can be compared with other similar compounds, such as:
5-Bromo-1H-indole: Lacks the pyridine moiety, which may result in different chemical and biological properties.
1-(Pyridin-2-yl)-1H-indole:
Uniqueness: The presence of both the bromine atom and the pyridine moiety in 5-Bromo-1-(Pyridin-2-yl)-1H-indole makes it a versatile compound with unique reactivity and a broad range of applications in various fields of research.
Conclusion
5-Bromo-1-(Pyridin-2-yl)-1H-indole is a compound of significant interest due to its unique structural features and diverse applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C13H9BrN2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
5-bromo-1-pyridin-2-ylindole |
InChI |
InChI=1S/C13H9BrN2/c14-11-4-5-12-10(9-11)6-8-16(12)13-3-1-2-7-15-13/h1-9H |
Clé InChI |
YCEJRISUHXJIPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CC3=C2C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


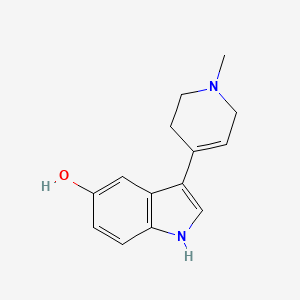
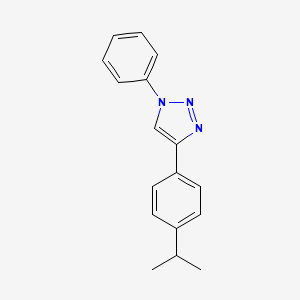
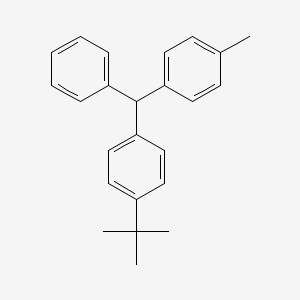

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
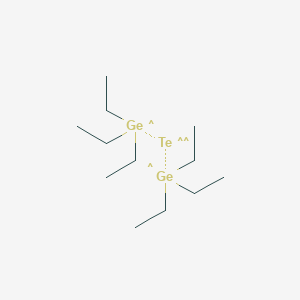
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)

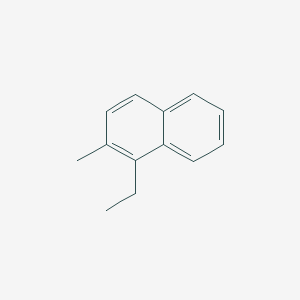
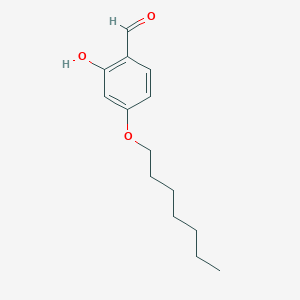
stannane](/img/structure/B14139028.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
